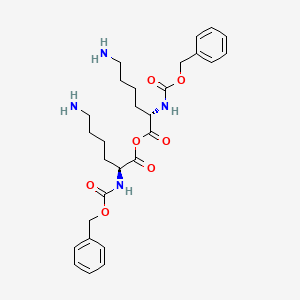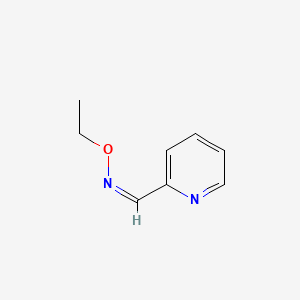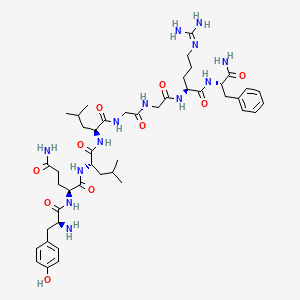
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 is a peptide that has been studied extensively for its potential applications in scientific research. This peptide is composed of nine amino acids and has been found to have a variety of biochemical and physiological effects. In We will also discuss the scientific research applications of this peptide and list potential future directions for its use.
作用機序
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 binds to the mu-opioid receptor, which is a G protein-coupled receptor. This binding activates a signaling cascade that leads to the release of endogenous opioids and the inhibition of neurotransmitter release. This results in analgesia and other effects associated with opioid use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 are similar to those of other opioid agonists. These effects include analgesia, sedation, and respiratory depression. H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 has also been found to have anti-inflammatory effects and can be used to reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 in lab experiments is its potency. This peptide is a highly potent agonist at the mu-opioid receptor, which makes it useful for studying the effects of opioids on the body. However, one limitation of using this peptide is its potential for abuse. It is important to handle this peptide with care and to follow proper safety protocols when working with it in the lab.
将来の方向性
There are several potential future directions for the use of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 in scientific research. One area of interest is in the development of new opioid analgesics that have fewer side effects and less potential for abuse. H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 could be used as a starting point for the development of these new drugs. Another potential future direction is in the study of the role of opioids in addiction and dependence. H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 could be used to study the effects of opioids on the brain and to develop new treatments for opioid addiction.
合成法
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves building the peptide chain one amino acid at a time, starting from the C-terminus and working towards the N-terminus. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the study of opioid receptors. This peptide has been found to be a potent agonist at the mu-opioid receptor and can be used to study the effects of opioids on the body.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N13O10/c1-25(2)19-34(57-44(68)35(20-26(3)4)58-43(67)32(16-17-36(47)60)55-40(64)30(46)21-28-12-14-29(59)15-13-28)41(65)53-23-37(61)52-24-38(62)54-31(11-8-18-51-45(49)50)42(66)56-33(39(48)63)22-27-9-6-5-7-10-27/h5-7,9-10,12-15,25-26,30-35,59H,8,11,16-24,46H2,1-4H3,(H2,47,60)(H2,48,63)(H,52,61)(H,53,65)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H,58,67)(H4,49,50,51)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTFQOICKYWHBA-LBBUGJAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N13O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3-(2-pyridinyl)oxiranyl]-, trans- (9CI)](/img/no-structure.png)
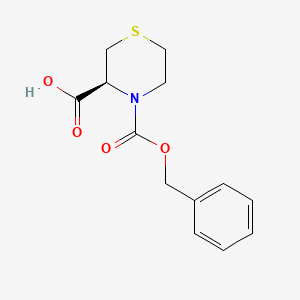
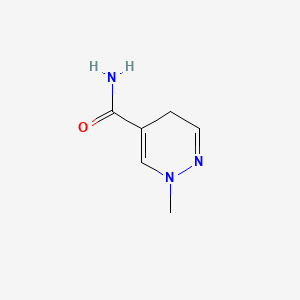
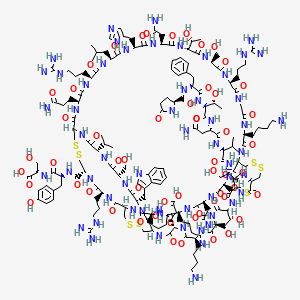
![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)
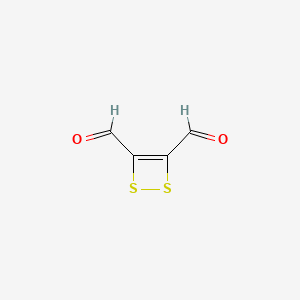


![2H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)
